6-Phenylquinazolin-2-amine
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Overview
Description
6-Phenylquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinazoline core with a phenyl group attached at the 6th position and an amine group at the 2nd position.
Preparation Methods
The synthesis of 6-Phenylquinazolin-2-amine can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, anthranilic acid can be reacted with benzoyl chloride to form benzoxazinone, which is then treated with ammonia to yield the desired quinazoline derivative .
Another method involves the use of transition metal-catalyzed reactions. For example, palladium-catalyzed cross-coupling reactions have been employed to synthesize quinazoline derivatives. These reactions typically involve the coupling of aryl halides with amines under specific conditions .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
6-Phenylquinazolin-2-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Phenylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the Jagged1-Notch1 pathway, which plays a crucial role in cell differentiation and proliferation . By inhibiting this pathway, this compound can promote the differentiation of oligodendrocyte precursor cells and enhance remyelination in neurological disorders .
Comparison with Similar Compounds
6-Phenylquinazolin-2-amine can be compared with other similar compounds, such as:
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound exhibits similar biological activities, including antibacterial and antiviral properties.
Quinazolinone derivatives: These compounds share the quinazoline core but differ in the substitution patterns and functional groups attached.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C14H11N3 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
6-phenylquinazolin-2-amine |
InChI |
InChI=1S/C14H11N3/c15-14-16-9-12-8-11(6-7-13(12)17-14)10-4-2-1-3-5-10/h1-9H,(H2,15,16,17) |
InChI Key |
MRFLSOAOHLQOOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CN=C(N=C3C=C2)N |
Origin of Product |
United States |
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